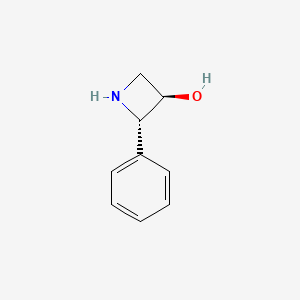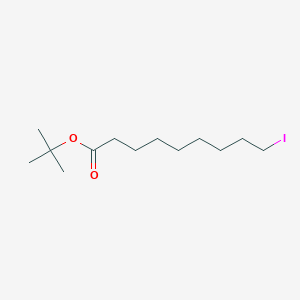![molecular formula C8H16N2O B12990396 5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B12990396.png)
5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,9-Dimethyl-2-oxa-5,8-diazaspiro[35]nonane is a spiro compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.
Chemical Reactions Analysis
Types of Reactions: 5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities into the compound.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like halogens can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction may produce more saturated derivatives .
Scientific Research Applications
5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or diagnostic tools.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a scaffold for drug design.
Industry: It may be used in the production of polymers and other materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane exerts its effects is not fully understood. its interactions with molecular targets likely involve the nitrogen and oxygen atoms within its structure. These atoms can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding properties. Further research is needed to elucidate the specific pathways and molecular targets involved .
Comparison with Similar Compounds
5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane: This compound shares a similar spiro structure but with different substituents, leading to variations in its chemical properties and reactivity.
2-Oxa-5,8-diazaspiro[3.5]nonan-7-one: Another related compound with a ketone functionality, which can significantly alter its chemical behavior.
tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate: This compound includes a tert-butyl group and a carboxylate functionality, making it useful in different synthetic applications.
Uniqueness: 5,9-Dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5,9-dimethyl-2-oxa-5,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C8H16N2O/c1-7-8(5-11-6-8)10(2)4-3-9-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
VINCHUFYYRIWIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(COC2)N(CCN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


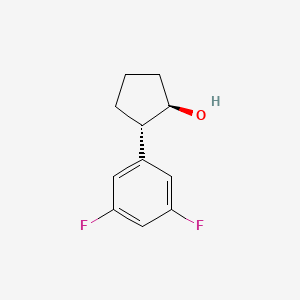
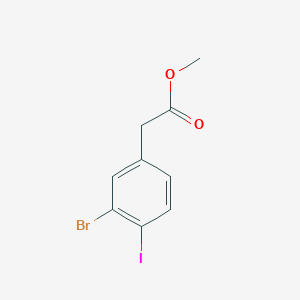
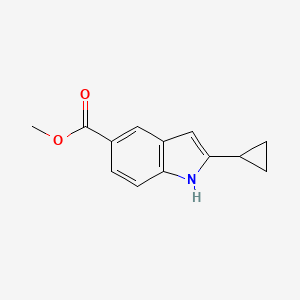
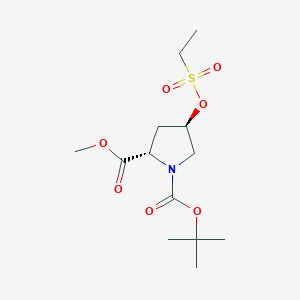

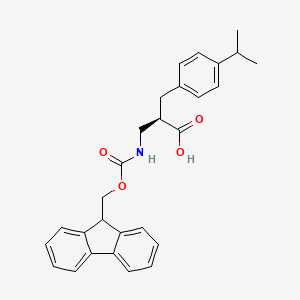
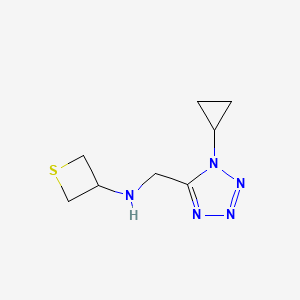

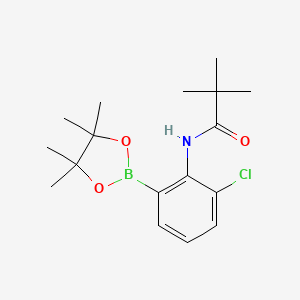
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)
